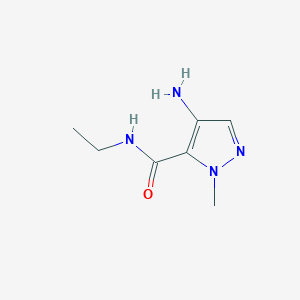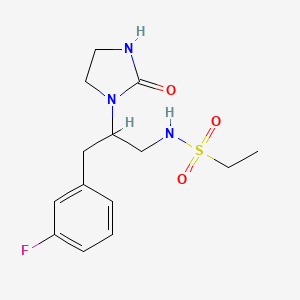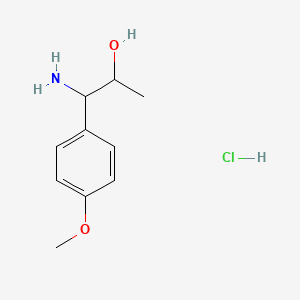
1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 878769-86-9 . It has a molecular weight of 217.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I have.Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
- Naringenin Pharmacological Activities : Naringenin, a dietary polyphenolic constituent of citrus fruits, showcases a wide array of pharmacological activities, including neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant disorders treatment potential. Its therapeutic effects are largely attributed to anti-inflammatory and antioxidant actions, suggesting a possible link to similar compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride in terms of pharmacological targets and therapeutic applications (Rani et al., 2016).
Mechanisms of Action and Bioefficacy
- 2-Hydroxy-4-(methylthio) Butanoic Acid vs. DL-Methionine : The review discusses the bioefficacy of 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) relative to DL-methionine, covering chemical, metabolic, and nutritional aspects. Such comparisons may offer insights into the metabolism and potential efficacy of compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride, focusing on their chemical structures, absorption, and conversion mechanisms (Vázquez-Añón et al., 2017).
Environmental and Health Implications
- Degradation of Acetaminophen by Advanced Oxidation Processes : This review details the degradation pathways, by-products, and biotoxicity of acetaminophen when treated with advanced oxidation processes (AOPs). Understanding these processes can provide a basis for assessing the environmental and health impacts of related compounds, including the disposal and breakdown of 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride in aquatic environments (Qutob et al., 2022).
Antimicrobial and Antioxidant Activity
- Antimicrobial Activity of Eugenol and Essential Oils : The review explores the antimicrobial activity of eugenol, focusing on its effects against various microorganisms. Such studies highlight the potential of naturally occurring compounds in combating infections, which might parallel research into synthetic compounds like 1-Amino-1-(4-methoxyphenyl)propan-2-ol; hydrochloride for similar applications (Marchese et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
1-amino-1-(4-methoxyphenyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-3-5-9(13-2)6-4-8;/h3-7,10,12H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPOFBPMPSEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2771099.png)
![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)
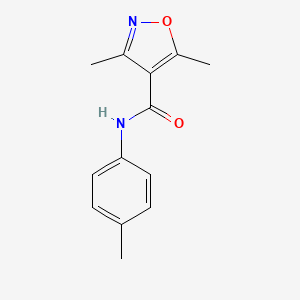
![3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)
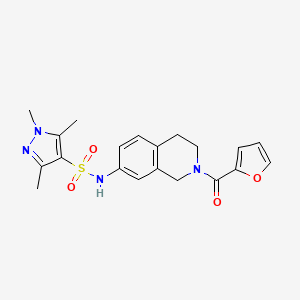
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)
![6-amino-5-(furan-2-ylmethyl)-7-(1-methyl-1H-benzimidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2771112.png)
![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)
